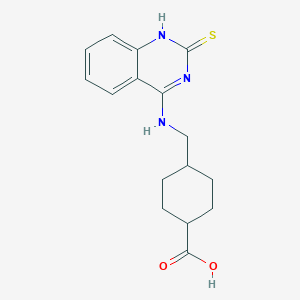
4-(((2-Thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)cyclohexanecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(((2-Thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)cyclohexanecarboxylic acid is a complex organic compound that belongs to the class of quinazolinone derivatives. Quinazolinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research due to its potential therapeutic applications.
作用机制
Target of Action
The primary target of the compound 4-(((2-Thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)cyclohexanecarboxylic acid is Candida albicans dihydrofolate reductase (C. albicans DHFR) . This enzyme plays a crucial role in the synthesis of nucleotides and thus, DNA replication. By targeting this enzyme, the compound can effectively inhibit the growth of the Candida albicans fungus .
Mode of Action
The compound this compound interacts with its target, C. albicans DHFR, by binding to the active site of the enzyme . This binding inhibits the enzyme’s function, thereby preventing the synthesis of nucleotides necessary for DNA replication .
Biochemical Pathways
The compound this compound affects the folic acid pathway . This pathway is responsible for the synthesis of nucleotides, which are essential for DNA replication. By inhibiting the DHFR enzyme, the compound disrupts this pathway, leading to a halt in DNA replication and thus, the growth of the fungus .
Pharmacokinetics
albicans DHFR suggests that it can reach its target effectively
Result of Action
As a result of its action, this compound inhibits the growth of Candida albicans by disrupting its DNA replication process . This makes the compound a promising candidate for further studies in finding the lead structure for antimicrobial activity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(((2-Thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)cyclohexanecarboxylic acid typically involves the cyclocondensation of anthranilamide with an aldehyde, followed by further functionalization . The reaction conditions often require the use of catalysts and organic solvents to improve yield and efficiency .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of microwave irradiation to accelerate reaction times and improve yields . The use of recyclable catalysts and benign solvents is also explored to make the process more environmentally friendly .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at various positions on the quinazolinone ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds .
科学研究应用
4-(((2-Thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)cyclohexanecarboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
相似化合物的比较
Quinazolin-2(1H)-one: Shares the quinazolinone core structure and exhibits similar biological activities.
2,3-Dihydroquinazolin-4(1H)-one: Another quinazolinone derivative with a wide range of biological activities.
Thiazole Derivatives: Although structurally different, thiazole derivatives also exhibit diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness: 4-(((2-Thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)cyclohexanecarboxylic acid is unique due to its specific functional groups and the combination of the quinazolinone core with a cyclohexanecarboxylic acid moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
属性
IUPAC Name |
4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c20-15(21)11-7-5-10(6-8-11)9-17-14-12-3-1-2-4-13(12)18-16(22)19-14/h1-4,10-11H,5-9H2,(H,20,21)(H2,17,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYAPHQMKDCGFOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CNC2=NC(=S)NC3=CC=CC=C32)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methylpropanenitrile](/img/structure/B2631891.png)
![N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N'-[3-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2631893.png)
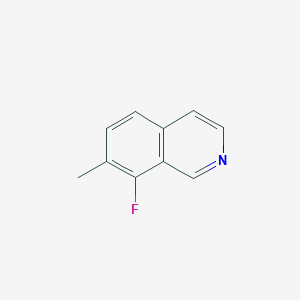
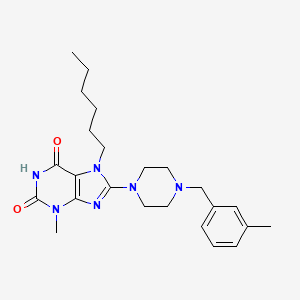
![Methyl 2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2631898.png)
![N-[2-methoxy-2-(2-methoxyphenyl)ethyl]cyclopropanesulfonamide](/img/structure/B2631899.png)
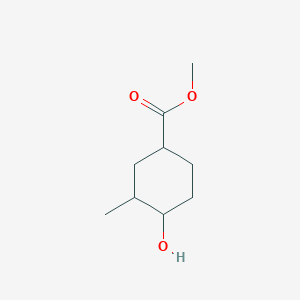
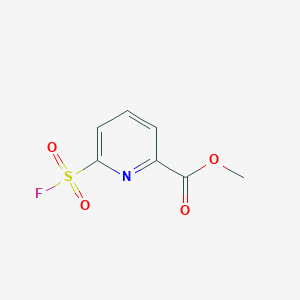
![2-Phenylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2631906.png)
![(2,3-Dihydro-1H-cyclopenta[b]indol-4-yl)-acetic acid](/img/structure/B2631907.png)
![(E)-3,4-dimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2631909.png)
![1-(2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carbonyl)piperidine-4-carboxamide](/img/structure/B2631910.png)

